(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of (5Z)-5-(4-hydroxy-3-methoxybenzyl)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one.
Substitution: Formation of derivatives with different substituents on the benzylidene group.
Scientific Research Applications
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole and pyrrolidine rings, along with the benzylidene group, make it a versatile molecule for various applications .
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-20-12-8-10(4-5-11(12)18)9-13-14(19)16-15(21-13)17-6-2-3-7-17/h4-5,8-9,18H,2-3,6-7H2,1H3/b13-9- |
InChI Key |
TTXLVZDOGASQDD-LCYFTJDESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCC3)O |
Origin of Product |
United States |
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